3-Hydroxy-(meso-2,6-diaminopimelic acid)
Description
Overview of Isomeric Forms of Diaminopimelic Acid, with Emphasis on Hydroxylated Variants
Diaminopimelic acid is a symmetrical molecule with two chiral centers, allowing for the existence of three stereoisomers: LL-DAP, DD-DAP, and the internally compensated, optically inactive meso-DAP. scispace.commostwiedzy.pl The meso and LL isomers are the most common forms found in nature. capes.gov.br Meso-DAP is the form typically incorporated into the peptidoglycan of Gram-negative bacteria, while the LL-DAP isomer is an intermediate in the lysine (B10760008) biosynthesis pathway that is subsequently epimerized to meso-DAP. mostwiedzy.plnih.gov
In addition to the basic structure of DAP, modified forms exist in nature, most notably hydroxylated variants. A key example is 3-hydroxy-(meso-2,6-diaminopimelic acid), also known as β-hydroxydiaminopimelic acid. This derivative has been identified in the cell wall mucopeptide of certain species belonging to the order Actinomycetales. nih.govnih.gov
Research into the structure of 3-hydroxydiaminopimelic acid has revealed the presence of multiple isomers. The predominant form found in bacterial cell walls is characterized by a meso configuration of the amino groups and a threo relationship between the hydroxyl group and its adjacent amino group. nih.govnih.gov A smaller proportion of another isomer, with an LL configuration of the amino groups and an erythro relationship between the hydroxyl and amino groups, has also been detected. nih.govnih.gov The specific configuration of these hydroxylated DAP derivatives can be determined through techniques like periodate (B1199274) oxidation followed by analysis of the resulting products. nih.govnih.gov
Table 2: Isomeric Forms of Diaminopimelic Acid and its Hydroxylated Derivative
| Compound | Isomer | Common Biological Role |
| Diaminopimelic Acid (DAP) | LL-DAP | Intermediate in lysine biosynthesis. mostwiedzy.pl |
| DD-DAP | Less common in nature. | |
| meso-DAP | Cross-linking agent in peptidoglycan; precursor to lysine. pnas.orgwikipedia.org | |
| 3-Hydroxydiaminopimelic Acid | Isomer B (meso, threo) | Predominant form in the cell walls of certain Actinomycetales. nih.govnih.gov |
| Isomer D (LL, erythro) | Minor component in the cell walls of certain Actinomycetales. nih.govnih.gov |
Historical Context of Research on Diaminopimelic Acid and its Modified Chemical Structures
A significant breakthrough came from the study of a lysine-requiring mutant of Escherichia coli, which was found to excrete DAP into its culture medium. scispace.com This provided a more accessible source for studying the compound. Researchers observed that the DAP isolated from this mutant was initially slightly dextrorotatory, suggesting the presence of the LL isomer in addition to the meso form. scispace.com This led to the successful isolation of the highly dextrorotatory LL-diaminopimelic acid. scispace.com
Subsequent research focused on the distribution of these isomers across different bacterial species. Surveys in the 1950s established that while meso-DAP was the most common form, the LL isomer was present in organisms like Clostridium perfringens and certain propionibacteria. capes.gov.br These studies also led to the discovery of diaminopimelic acid racemase, an enzyme responsible for the interconversion of the LL and meso isomers. nih.gov The exploration of bacterial cell wall components, particularly within the Actinomycetales, later revealed the existence of modified structures, including β-hydroxydiaminopimelic acid, expanding the known diversity of this important class of amino acids. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O5 |
|---|---|
Molecular Weight |
206.2 g/mol |
IUPAC Name |
(2R,6S)-2,6-diamino-3-hydroxyheptanedioic acid |
InChI |
InChI=1S/C7H14N2O5/c8-3(6(11)12)1-2-4(10)5(9)7(13)14/h3-5,10H,1-2,8-9H2,(H,11,12)(H,13,14)/t3-,4?,5+/m0/s1 |
InChI Key |
JHMRHRMTDUWTBU-LJJLCWGRSA-N |
Isomeric SMILES |
C(CC([C@H](C(=O)O)N)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(C(=O)O)N)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Diaminopimelic Acid Dap
The Diaminopimelic Acid (DAP) Pathway: A Central Anabolic Route in Microorganisms and Plants
The diaminopimelic acid (DAP) pathway is a vital anabolic route responsible for the synthesis of L-lysine from aspartate and pyruvate (B1213749). nih.gov This pathway is predominantly found in most bacteria, some archaea, fungi, algae, and higher plants. nih.govasm.org Notably, this pathway is absent in mammals, making its constituent enzymes attractive targets for the development of antimicrobial agents. pnas.org In bacteria, the intermediate meso-DAP serves a dual function: it is the direct precursor to L-lysine and is also directly incorporated into the peptidoglycan cell wall, contributing to its structural integrity. oup.comfrontiersin.org
There are four recognized variations of the DAP pathway, which diverge after the formation of a common intermediate, L-2,3,4,5-tetrahydrodipicolinate (THDPA). nih.govasm.org These variations are the succinylase, acetylase, aminotransferase, and dehydrogenase pathways. nih.gov While most organisms utilize only one of these branches, some, like Corynebacterium glutamicum, possess both the succinylase and dehydrogenase pathways. nih.govasm.org
Common Initial Biosynthetic Steps: Aspartate to Tetrahydrodipicolinate (THDPA)
The initial steps of the DAP pathway, leading to the formation of THDPA, are conserved across all four variations. nih.govresearchgate.net This sequence begins with the amino acid L-aspartate. The conversion of L-aspartate to THDPA involves a series of enzymatic reactions catalyzed by aspartokinase, aspartate-semialdehyde dehydrogenase, dihydrodipicolinate synthase, and dihydrodipicolinate reductase. nih.gov
The first committed step in lysine (B10760008) biosynthesis is catalyzed by dihydrodipicolinate synthase (DHDPS), which facilitates the condensation of L-aspartate-β-semialdehyde and pyruvate to form 4-hydroxy-2,3,4,5-tetrahydro-L,L-dipicolinic acid. researchgate.net This intermediate is then dehydrated to yield L-2,3-dihydrodipicolinate, which is subsequently reduced to L-2,3,4,5-tetrahydrodipicolinate (THDPA). pnas.org
Divergent Biosynthetic Branches of the DAP Pathway
Following the synthesis of THDPA, the DAP pathway branches into four distinct routes for the production of meso-DAP, the immediate precursor to L-lysine. nih.govasm.org
Succinylase Pathway
The succinylase pathway is the most widespread variant among bacteria, particularly in proteobacteria and many firmicutes and actinobacteria. nih.govebi.ac.uk This pathway involves the acylation of THDPA with succinyl-CoA to generate N-succinyl-LL-2-amino-6-ketopimelate. nih.gov This is followed by transamination, desuccinylation, and epimerization steps to form meso-DAP. nih.govasm.org The key enzymes in this branch are tetrahydrodipicolinate N-succinyltransferase (DapD), N-succinyl-diaminopimelate aminotransferase (DapC), N-succinyl-diaminopimelate desuccinylase (DapE), and diaminopimelate epimerase (DapF). nih.gov
Acetylase Pathway
Analogous to the succinylase pathway, the acetylase pathway utilizes N-acetyl intermediates. nih.govpnas.org This pathway is less common and has been identified in certain Bacillus species. nih.govebi.ac.uk It involves the conversion of THDPA to meso-DAP through acetylated intermediates. The final step in this pathway is the conversion of N-acetyl-L-2-amino-6-diaminopimelate to L,L-DAP by acetyldiaminopimelate deacetylase. ebi.ac.uk The genes corresponding to all the enzymes in this pathway have not yet been fully identified. nih.govebi.ac.uk
Dehydrogenase Pathway
The dehydrogenase pathway provides a more direct route from THDPA to meso-DAP. nih.gov This pathway is characterized by the action of diaminopimelate dehydrogenase (Ddh), which directly converts THDPA to meso-DAP in a single, NADPH-dependent reductive amination step. nih.govdrugbank.com This pathway is found in some Bacillus and Brevibacterium species, as well as in Corynebacterium glutamicum. nih.govasm.org Due to its shorter sequence of reactions, the dehydrogenase pathway is considered more energy-efficient. nih.gov
Aminotransferase (DapL) Pathway
The aminotransferase pathway, also known as the DapL pathway, involves the direct conversion of THDPA to LL-DAP without the need for acylation. nih.gov This reaction is catalyzed by the enzyme diaminopimelate aminotransferase (DapL), which transfers an amino group from L-glutamate to THDPA. nih.gov The resulting LL-DAP is then epimerized to meso-DAP. This pathway is shared by a diverse range of organisms, including cyanobacteria, chlamydia, the archaeon Methanothermobacter thermautotrophicus, and the plant Arabidopsis thaliana. nih.govasm.org
Table of Enzymes in the Divergent DAP Pathways
| Pathway | Key Enzyme(s) | Reaction |
|---|---|---|
| Succinylase Pathway | DapD, DapC, DapE, DapF | Converts THDPA to meso-DAP via succinylated intermediates. nih.gov |
| Acetylase Pathway | Acetyldiaminopimelate deacetylase | Converts THDPA to meso-DAP via acetylated intermediates. ebi.ac.uk |
| Dehydrogenase Pathway | Diaminopimelate dehydrogenase (Ddh) | Directly converts THDPA to meso-DAP. nih.gov |
| Aminotransferase Pathway | Diaminopimelate aminotransferase (DapL) | Directly converts THDPA to LL-DAP. nih.gov |
Table of Compound Names
| Compound Name | Abbreviation |
|---|---|
| 3-Hydroxy-(meso-2,6-diaminopimelic acid) | |
| meso-Diaminopimelic acid | meso-DAP |
| L-Lysine | |
| L-Aspartate | |
| Pyruvate | |
| L-2,3,4,5-Tetrahydrodipicolinate | THDPA |
| Aspartokinase | |
| Aspartate-semialdehyde dehydrogenase | |
| Dihydrodipicolinate synthase | DHDPS |
| Dihydrodipicolinate reductase | |
| L-Aspartate-β-semialdehyde | |
| 4-Hydroxy-2,3,4,5-tetrahydro-L,L-dipicolinic acid | |
| L-2,3-Dihydrodipicolinate | |
| Succinyl-CoA | |
| N-Succinyl-LL-2-amino-6-ketopimelate | |
| Tetrahydrodipicolinate N-succinyltransferase | DapD |
| N-Succinyl-diaminopimelate aminotransferase | DapC |
| N-Succinyl-diaminopimelate desuccinylase | DapE |
| Diaminopimelate epimerase | DapF |
| N-Acetyl-L-2-amino-6-diaminopimelate | |
| Acetyldiaminopimelate deacetylase | |
| L,L-Diaminopimelate | LL-DAP |
| Diaminopimelate dehydrogenase | Ddh |
| NADPH | |
| L-Glutamate |
Stereoconversion of LL-Diaminopimelic Acid (LL-DAP) to meso-Diaminopimelic Acid (meso-DAP) through Diaminopimelate Epimerase
A pivotal step in the biosynthesis of both lysine and meso-diaminopimelic acid (meso-DAP) in many bacteria is the stereochemical inversion of LL-diaminopimelic acid (LL-DAP). This crucial transformation is catalyzed by the enzyme diaminopimelate (DAP) epimerase. This enzyme facilitates the conversion of the L,L-stereoisomer of diaminopimelic acid to its meso form, which is essential for the proper cross-linking of the peptidoglycan cell wall in Gram-negative bacteria and certain Gram-positive bacteria.
The catalytic mechanism of DAP epimerase is a well-studied process that operates via a "two-base" mechanism. This reaction is notable for not requiring pyridoxal (B1214274) phosphate (B84403) (PLP), a common cofactor in amino acid metabolism. Instead, the enzyme utilizes two cysteine residues located within its active site. One cysteine residue, in its thiolate form (Cys-), acts as a base to abstract a proton from the α-carbon of one of the amino groups of LL-DAP. The other cysteine residue, in its thiol form (Cys-SH), then acts as an acid, donating a proton to the opposite face of the resulting carbanionic intermediate. This concerted acid-base catalysis effectively inverts the stereochemistry at that carbon center, yielding meso-DAP.
Biosynthesis of 3-Hydroxy-(meso-2,6-diaminopimelic acid)
Building upon the foundational structure of meso-DAP, some bacteria introduce further chemical modifications. One such modification is the hydroxylation at the C3 position, resulting in the formation of 3-Hydroxy-(meso-2,6-diaminopimelic acid). This section explores the occurrence, proposed enzymatic pathways, and metabolic integration of this unique amino acid.
Occurrence and Specific Taxa Implicated in 3-Hydroxy-DAP Production (e.g., Actinomycetales)
The presence of 3-hydroxy-(meso-2,6-diaminopimelic acid) is not widespread across the bacterial kingdom but has been identified as a component of the cell wall peptidoglycan in certain members of the order Actinomycetales. This group of Gram-positive bacteria is known for its complex life cycles and production of a vast array of secondary metabolites. The incorporation of this hydroxylated DAP variant into their cell walls represents a specific chemotaxonomic marker for these organisms.
| Taxa | Cell Wall Component |
| Certain Actinomycetales | 3-Hydroxy-(meso-2,6-diaminopimelic acid) |
Proposed Enzymatic Mechanisms for Hydroxylation at the C3 Position
The precise enzymatic machinery responsible for the hydroxylation of the meso-DAP backbone at the C3 position is not yet fully elucidated. However, based on known biochemical reactions, the introduction of a hydroxyl group onto an unactivated carbon atom is typically catalyzed by a class of enzymes known as hydroxylases. These enzymes often utilize molecular oxygen and a reducing agent.
It is hypothesized that a specific hydroxylase, likely a non-heme iron or α-ketoglutarate-dependent dioxygenase, is responsible for this modification. Such enzymes are known to catalyze the stereospecific hydroxylation of a wide range of substrates. The proposed mechanism would involve the binding of meso-DAP (or a precursor) to the active site of the enzyme, followed by an oxygen-dependent reaction that introduces the hydroxyl group at the C3 position. Further research, including the identification and characterization of the specific gene and protein, is required to confirm this proposed mechanism.
Integration within the broader DAP Biosynthetic Network
The hydroxylation of meso-DAP to form 3-hydroxy-DAP represents a modification that is integrated into the broader diaminopimelic acid biosynthetic pathway. The timing of this hydroxylation event is a key question. It could occur at the final stage, with meso-DAP itself being the substrate for the hydroxylase. Alternatively, the hydroxylation could happen at an earlier point in the pathway, with a precursor to meso-DAP being modified before the final stereochemical configuration is set.
If meso-DAP is the direct substrate, the biosynthesis of 3-hydroxy-DAP would be a terminal modification step before its incorporation into the peptidoglycan precursors. This would place the hydroxylase as an enzyme that acts downstream of DAP epimerase. If an earlier precursor is hydroxylated, the subsequent enzymes in the DAP pathway would need to accommodate this modified substrate. Understanding the substrate specificity of the enzymes in the DAP pathway within Actinomycetales is crucial to pinpointing the exact integration point of this hydroxylation step.
The presence of 3-hydroxy-DAP in the cell wall suggests a specialized role for this modified amino acid in the peptidoglycan structure of Actinomycetales, potentially influencing cell wall rigidity, permeability, or resistance to environmental stresses.
Enzymology Pertaining to Diaminopimelic Acid and Its Hydroxylated Derivatives
Characterization of Key Enzymes in the Core DAP Pathway
The core DAP pathway involves a series of enzymatic reactions that convert aspartate and pyruvate (B1213749) into meso-DAP, which is then either incorporated into peptidoglycan or decarboxylated to form L-lysine. researchgate.netfrontiersin.org Several variations of the DAP pathway exist, differing in the steps that convert tetrahydrodipicolinate (THDP) to LL-diaminopimelate (LL-DAP). frontiersin.orgresearchgate.net The enzymes discussed below are central to these processes.
Dihydrodipicolinate Synthase (DHDPS; EC 4.2.1.52)
Dihydrodipicolinate synthase (DHDPS) catalyzes the initial and rate-limiting step unique to the DAP pathway: the aldol-like condensation of pyruvate and L-aspartate-β-semialdehyde (ASA) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). ebi.ac.uknih.govacs.orgbiorxiv.org This product then undergoes spontaneous dehydration to yield 2,3-dihydrodipicolinate (DHDP). portlandpress.comnih.gov
Mechanism and Structure: The catalytic mechanism of DHDPS involves the formation of a Schiff base between the keto group of pyruvate and the ε-amino group of a conserved lysine (B10760008) residue in the active site. ebi.ac.ukacs.org A tyrosine residue is positioned to facilitate the dehydration step during Schiff base formation. ebi.ac.uk The enzyme typically exists as a tetramer, with the active site located at the interface between two adjacent subunits. portlandpress.com
Regulation: In many bacteria, particularly Gram-negative species, DHDPS is allosterically inhibited by the end-product of the pathway, L-lysine. nih.govnih.govnih.gov The lysine-binding site is located at the dimer interface. nih.gov However, some bacterial DHDPS, such as the one from Mycobacterium tuberculosis, are insensitive to lysine feedback inhibition due to a lack of conservation in the lysine-binding site. portlandpress.com
| Property | Description |
| Enzyme Commission No. | EC 4.2.1.52 |
| Reaction | Pyruvate + L-aspartate-β-semialdehyde ⇌ (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinate + H₂O |
| Substrates | Pyruvate, L-aspartate-β-semialdehyde (ASA) |
| Product | (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA) |
| Cofactor | None |
| Regulation | Allosteric feedback inhibition by L-lysine in many species. nih.govnih.gov |
Dihydrodipicolinate Reductase (DHDPR; EC 1.17.1.8)
Dihydrodipicolinate reductase (DHDPR) catalyzes the second step in the DAP pathway, which involves the reduction of 2,3-dihydrodipicolinate (DHDP) to 2,3,4,5-tetrahydrodipicolinate (THDP). ebi.ac.uknih.gov This reaction is dependent on a reduced pyridine (B92270) nucleotide cofactor, typically NADH or NADPH. ebi.ac.uknih.gov
Mechanism and Structure: DHDPR facilitates the transfer of a hydride ion from NAD(P)H to the C2 position of the DHDP imine bond. The enzyme undergoes a significant conformational change upon cofactor binding. nih.gov Structural studies have revealed that the binding of both the substrate and the nucleotide cofactor is necessary for the enzyme to adopt a fully closed and catalytically active conformation. kopri.re.kr While the enzyme from Escherichia coli shows equal specificity for NADH and NADPH, the enzyme from Thermotoga maritima has a greater affinity for NADPH. ebi.ac.uk
Inhibition: DHDPR can be inhibited by high concentrations of its substrate, DHDP, which serves as a form of feedback control. ebi.ac.uk It is also a target for the development of inhibitors, such as 2,6-pyridinedicarboxylate (2,6-PDC), which acts as a competitive inhibitor. nih.gov
| Property | Description |
| Enzyme Commission No. | EC 1.17.1.8 |
| Reaction | 2,3-dihydrodipicolinate + NAD(P)H + H⁺ ⇌ 2,3,4,5-tetrahydrodipicolinate + NAD(P)⁺ |
| Substrate | 2,3-dihydrodipicolinate (DHDP) |
| Product | 2,3,4,5-tetrahydrodipicolinate (THDP) |
| Cofactor | NADH or NADPH |
| Inhibition | Inhibited by high substrate concentrations and competitive inhibitors like 2,6-PDC. nih.govebi.ac.uk |
N-Succinyl-LL-2,6-diaminoheptanedioate Amidohydrolase (DapE; EC 3.5.1.18)
The DapE enzyme, an N-succinyl-L,L-diaminopimelic acid desuccinylase, is a key component of the succinylase branch of the DAP pathway, which is prevalent in most Gram-negative and many Gram-positive bacteria. beckerlabluc.comnih.gov It catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate (B1194679). nih.govnih.gov
Mechanism and Structure: DapE is a dinuclear zinc-dependent metalloprotease that belongs to the M20 family. beckerlabluc.com The enzyme functions as a dimer, with each subunit containing a catalytic domain and a dimerization domain. beckerlabluc.com The active site is located within the catalytic domain and houses two zinc ions that are crucial for catalysis. nih.gov The enzyme undergoes a conformational change from an "open" to a "closed" state upon substrate binding, which brings key catalytic residues into proximity with the substrate. nih.govacs.org
Significance as a Drug Target: The absence of a homologous enzyme in humans makes DapE an attractive target for the development of novel antibiotics. beckerlabluc.comnih.gov Deletion of the dapE gene has been shown to be lethal in bacteria such as Helicobacter pylori and Mycobacterium smegmatis, highlighting its essential role in bacterial survival. nih.govacs.org
| Property | Description |
| Enzyme Commission No. | EC 3.5.1.18 |
| Reaction | N-succinyl-L,L-diaminopimelate + H₂O ⇌ L,L-diaminopimelate + succinate |
| Substrate | N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) |
| Products | L,L-diaminopimelic acid (L,L-DAP), Succinate |
| Cofactor | Zinc (Zn²⁺) |
| Structural Feature | Dimeric enzyme with a dinuclear zinc center in the active site. beckerlabluc.comnih.gov |
Diaminopimelate Aminotransferase (DapL; EC 2.6.1.83)
Diaminopimelate aminotransferase, also known as L,L-diaminopimelate aminotransferase (DapL), is the defining enzyme of a recently discovered variant of the DAP pathway. frontiersin.orgnih.govnih.gov This pathway is found in certain bacteria, archaea, and photosynthetic organisms. researchgate.netnih.govnih.gov DapL catalyzes the direct conversion of 2,3,4,5-tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (L,L-DAP) in a single transamination reaction, using glutamate (B1630785) as the amino donor. nih.govnih.govplos.org This single step bypasses the three enzymatic reactions catalyzed by DapD, DapC, and DapE in the acyl pathways. frontiersin.orgnih.govresearchgate.net
Mechanism and Cofactor: Like most aminotransferases, DapL utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme. nih.govnih.gov The PLP is covalently linked to a conserved lysine residue in the active site of the enzyme. nih.gov The reaction proceeds via a two-step mechanism where the amino group from glutamate is first transferred to PLP, forming pyridoxamine (B1203002) 5'-phosphate, which then donates the amino group to THDP. nih.gov
Distribution: The DapL pathway is not universally distributed among prokaryotes. Its presence correlates with the absence of the genes for the acyl DAP pathway enzymes (DapD, DapC, and DapE). nih.gov It is found in specific lineages including Cyanobacteria, Chlamydiae, and certain archaea like Methanobacteriaceae. nih.govnih.gov
| Property | Description |
| Enzyme Commission No. | EC 2.6.1.83 |
| Reaction | 2,3,4,5-tetrahydrodipicolinate + L-glutamate ⇌ L,L-diaminopimelate + α-ketoglutarate |
| Substrates | 2,3,4,5-tetrahydrodipicolinate (THDP), L-glutamate |
| Products | L,L-diaminopimelate (L,L-DAP), α-ketoglutarate |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Significance | Bypasses three steps of the traditional acyl DAP pathways. frontiersin.orgnih.gov |
2,6-LL-Diaminopimelate 2-Epimerase (DapF; EC 5.1.1.7)
Diaminopimelate epimerase (DapF) is responsible for the stereoinversion of L,L-diaminopimelate (L,L-DAP) to its meso isomer, meso-diaminopimelate (meso-DAP). uniprot.orgebi.ac.ukuniprot.org This conversion is a crucial step in the DAP pathway, as meso-DAP is the direct precursor for both L-lysine synthesis and peptidoglycan assembly in many bacteria. uniprot.orgebi.ac.uk
Mechanism: DapF catalyzes the epimerization at the α-carbon of L,L-DAP. The enzyme from Escherichia coli is a PLP-independent racemase that employs a two-base mechanism involving a pair of cysteine residues (Cys-73 and Cys-217) that act as the proton donor and acceptor. uniprot.org
Substrate Specificity: The enzyme specifically acts on DAP isomers that possess the L configuration at the carbon atom that is not epimerized. uniprot.org It is inhibited by compounds such as L,L-aziridino-diaminopimelate (L,L-AziDAP). uniprot.org
| Property | Description |
| Enzyme Commission No. | EC 5.1.1.7 |
| Reaction | L,L-diaminopimelate ⇌ meso-diaminopimelate |
| Substrate | L,L-diaminopimelate (L,L-DAP) |
| Product | meso-diaminopimelate (meso-DAP) |
| Cofactor | None (PLP-independent) |
| Mechanism | Two-base mechanism involving two cysteine residues. uniprot.org |
Diaminopimelate Decarboxylase (LysA; EC 4.1.1.20)
Diaminopimelate decarboxylase (LysA) catalyzes the final step in the biosynthesis of L-lysine via the DAP pathway. uniprot.orgnih.govtandfonline.com This enzyme specifically catalyzes the decarboxylation of meso-diaminopimelate (meso-DAP) to produce L-lysine and carbon dioxide. uniprot.orgtandfonline.com This reaction is a common feature of all variants of the DAP pathway. researchgate.netfrontiersin.org
Mechanism and Cofactor: LysA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. uniprot.orgtandfonline.com The PLP cofactor is essential for the decarboxylation reaction. The enzyme is specific for the meso isomer of DAP and is not active on the L,L- or D,D-isomers. uniprot.org
Distribution and Significance: The lysA gene is found in a wide range of bacteria and plants. nih.govtandfonline.com The enzyme it encodes is crucial not only for providing lysine for protein synthesis but also, in many Gram-positive bacteria, for supplying the lysine used in the cross-linking of the peptidoglycan cell wall. researchgate.net Overexpression of the LysA enzyme has been shown to increase L-lysine production in engineered E. coli strains.
| Property | Description |
| Enzyme Commission No. | EC 4.1.1.20 |
| Reaction | meso-diaminopimelate ⇌ L-lysine + CO₂ |
| Substrate | meso-diaminopimelate (meso-DAP) |
| Products | L-lysine, Carbon dioxide |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Substrate Specificity | Highly specific for meso-diaminopimelate. uniprot.org |
Regulation of Enzyme Activity and Gene Expression in the DAP Pathway
The flow of metabolites through the DAP pathway is tightly controlled at both the genetic and enzymatic levels to respond to the cell's physiological needs. This regulation involves a combination of feedback inhibition of enzyme activity and transcriptional control of the genes encoding these enzymes.
Transcriptional Regulation: The expression of the genes encoding the DAP pathway enzymes is often organized into operons, allowing for coordinated regulation. pnas.org For instance, in Escherichia coli, the genes for the upper part of the mDAP synthesis pathway, including dapB and asd, can be organized in an operon. pnas.org The regulation of these genes can be influenced by the intracellular concentrations of pathway intermediates and end products. A notable example is the regulation of the lysA gene, which encodes diaminopimelate decarboxylase, the final enzyme in lysine synthesis. The expression of lysA is positively regulated by the product of the lysR gene, which acts as an activator. nih.gov Furthermore, the synthesis of diaminopimelate decarboxylase is repressed by high concentrations of lysine and induced by its substrate, diaminopimelate, demonstrating a fine-tuned response to the availability of these key metabolites. nih.gov
| Enzyme | Gene | Regulation Mechanism | Effector Molecule |
| Dihydrodipicolinate Synthase (DHDPS) | dapA | Allosteric Feedback Inhibition | L-Lysine |
| Dihydrodipicolinate Reductase | dapB | Transcriptional Regulation | - |
| Diaminopimelate Epimerase (DapF) | dapF | Redox-Switch Modulation | Cellular Redox State |
| Diaminopimelate Decarboxylase (LysA) | lysA | Transcriptional Regulation | LysR (activator) |
| Allosteric Feedback Inhibition | L-Lysine | ||
| Substrate Induction | Diaminopimelate |
Putative Enzymes Involved in the Introduction or Modification of the 3-Hydroxy Group in 3-Hydroxy-(meso-2,6-diaminopimelic acid)*
The enzymatic machinery responsible for the introduction of a hydroxyl group at the 3-position of meso-2,6-diaminopimelic acid has not been definitively characterized. However, based on known biochemical transformations, particularly the hydroxylation of other amino acids, it is plausible to hypothesize the involvement of a specific class of enzymes. The most likely candidates are non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases. oup.comresearchgate.net This superfamily of enzymes is known to catalyze the hydroxylation of a wide variety of substrates, including free L-amino acids. oup.comresearchgate.netoup.com
These enzymes utilize molecular oxygen and α-ketoglutarate as co-substrates to hydroxylate a C-H bond. frontiersin.org In bacteria, these dioxygenases have been identified to be responsible for the hydroxylation of amino acids such as L-leucine, L-isoleucine, and L-methionine. oup.comresearchgate.netoup.com It is therefore conceivable that a yet-to-be-identified member of this enzyme family possesses the specific substrate recognition capacity to bind meso-2,6-diaminopimelic acid and catalyze its hydroxylation at the C-3 position. The search for such an enzyme could involve genome mining approaches, looking for homologs of known amino acid hydroxylases in organisms that produce 3-hydroxy-DAP.
Enzymatic reactions, particularly those involving chiral centers, are characterized by a high degree of stereospecificity. The putative hydroxylation of meso-2,6-diaminopimelic acid to form 3-hydroxy-(meso-2,6-diaminopimelic acid) would be no exception. The enzyme responsible would need to exhibit strict control over the stereochemical outcome of the reaction.
The stereospecificity of Fe(II)/α-ketoglutarate-dependent dioxygenases is determined by the precise orientation of the substrate within the enzyme's active site. pnas.org The catalytic mechanism involves the abstraction of a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group from a highly reactive iron-oxo species. pnas.org The three-dimensional architecture of the active site dictates which specific hydrogen atom is abstracted and from which face of the substrate the hydroxyl group is delivered, thus defining the stereochemistry of the final product.
Genetic Regulation and Evolutionary Aspects of the Diaminopimelic Acid Pathway
Transcriptional and Post-Transcriptional Regulation of DAP Pathway Genes
The expression of genes involved in the DAP pathway is tightly controlled at both the transcriptional and post-transcriptional levels to ensure a balanced supply of lysine (B10760008) and DAP for protein synthesis and cell wall maintenance, respectively.
Transcriptional Regulation:
Transcriptional control of the DAP pathway often involves feedback mechanisms where pathway intermediates or end products regulate the expression of biosynthetic genes.
In Escherichia coli, the expression of the dapA gene, which encodes dihydrodipicolinate synthase, is regulated by the intracellular concentration of diaminopimelic acid. A limitation of DAP leads to an increased expression from the dapA promoter, ensuring that the cell can synthesize more of this crucial peptidoglycan precursor when needed. nih.gov
In Corynebacterium glutamicum, a bacterium used extensively for the industrial production of L-lysine, the expression of DAP pathway genes is influenced by the availability of nitrogen. The transcriptional regulator AmtR, which responds to nitrogen levels, controls a number of genes involved in nitrogen metabolism, and its deletion has been shown to affect the expression of dapD. nih.govmdpi.comresearchgate.net Furthermore, the transcription of the ddh gene (encoding meso-diaminopimelate dehydrogenase) and the dapD gene (encoding tetrahydrodipicolinate succinylase) increases with higher ammonium (B1175870) concentrations. nih.gov
Post-Transcriptional Regulation:
A key post-transcriptional regulatory mechanism for the DAP pathway is mediated by riboswitches. A riboswitch is a regulatory segment of a messenger RNA molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by that mRNA.
Lysine Riboswitches (LYS Elements): These are cis-regulatory elements found in the 5' untranslated regions of mRNAs for lysine biosynthesis and transport genes. nih.gov When intracellular lysine concentrations are high, lysine binds to the LYS element, inducing a conformational change in the mRNA that typically leads to the premature termination of transcription or inhibition of translation initiation. nih.gov Conversely, when lysine levels are low, the riboswitch adopts a conformation that allows for gene expression.
Lysine riboswitches are particularly abundant in the bacterial phyla Firmicutes and Gammaproteobacteria. semanticscholar.org In some species, a single lysine riboswitch can regulate an entire operon containing multiple DAP pathway genes. semanticscholar.org For example, in Clostridium acidiurici, a single riboswitch regulates the lysA-lyC-asd-dapA-dapB operon. semanticscholar.org
| Regulatory Mechanism | Organism(s) | Genes Regulated | Effector Molecule | Effect |
| Transcriptional Regulation | ||||
| Feedback Regulation | Escherichia coli | dapA | Diaminopimelic Acid | Low DAP levels increase gene expression. |
| Nitrogen Regulation | Corynebacterium glutamicum | ddh, dapD | Ammonium (NH₄⁺) | High ammonium levels increase gene expression. |
| Nitrogen Repression | Corynebacterium glutamicum | Genes under AmtR control | AmtR transcriptional regulator | Deletion of amtR alters the expression of DAP pathway genes. nih.govmdpi.com |
| Post-Transcriptional Regulation | ||||
| Riboswitch (LYS Element) | Various Bacteria (e.g., Firmicutes, Gammaproteobacteria) | lysC, dapA, dapB, lysA, transporter genes | L-Lysine | High lysine levels lead to transcription termination or translation inhibition. nih.gov |
Horizontal Gene Transfer (HGT) Events in the Acquisition and Dissemination of DAP Biosynthesis Genes
Horizontal gene transfer (HGT), the movement of genetic material between organisms other than by vertical descent, has played a significant role in the evolution and dissemination of the DAP biosynthesis pathway across different species. lanl.govwordpress.com This process allows for the rapid acquisition of new metabolic capabilities, which can be advantageous for adaptation to new environments. wordpress.com
Evidence for HGT in the DAP pathway comes from phylogenetic analyses that show incongruities between the evolutionary history of DAP genes and the organismal phylogeny.
The lysA Gene: The gene lysA, encoding diaminopimelate decarboxylase which catalyzes the final step in lysine synthesis, has been shown to have a complex evolutionary history involving multiple lateral gene transfer events, particularly within eukaryotes.
Lysine Riboswitches: There is evidence suggesting the horizontal transfer of lysine riboswitches between different bacterial phyla, such as between Firmicutes and Actinobacteria. semanticscholar.org This indicates that not only the protein-coding genes but also their regulatory elements can be transferred horizontally.
| Gene/Element | Putative HGT Event | Evidence |
| lysA (Diaminopimelate Decarboxylase) | Transfer from a proteobacterial ancestor to the choanoflagellate Monosiga brevicollis and the "choanozoan" Capsaspora owczarzaki. | Phylogenetic analyses show that the lysA genes in these eukaryotes are more closely related to bacterial homologs than to those of other eukaryotes. |
| Lysine Riboswitch | Transfer between Firmicutes and Actinobacteria. | The phylogenetic distribution of the lysine riboswitch is patchy and does not always align with the organismal phylogeny, suggesting instances of horizontal transfer. semanticscholar.org |
Phylogenetic Distribution and Comparative Genomics of DAP Biosynthesis Pathways Across Domains of Life
The DAP pathway for lysine biosynthesis is found in most bacteria, some archaea, algae, and plants. nih.govresearchgate.net In contrast, most fungi and some other eukaryotes utilize the α-aminoadipate (AAA) pathway. researchgate.net Comparative genomics has revealed several variations of the DAP pathway, each with a distinct phylogenetic distribution. nih.govresearchgate.net
The variations of the DAP pathway primarily differ in the steps that convert L-2,3,4,5-tetrahydrodipicolinate (THDP) to meso-DAP. pnas.org
The Succinylase Pathway: This is the most widely distributed variant in bacteria and involves four enzymatic steps with succinylated intermediates. pnas.org The key enzymes are DapD, DapC, DapE, and DapF.
The Acetylase Pathway: This pathway is analogous to the succinylase pathway but uses acetylated intermediates. It has a narrower phylogenetic distribution and is found in certain Bacillus species. pnas.org
The Dehydrogenase Pathway: This is a more streamlined pathway where a single enzyme, meso-diaminopimelate dehydrogenase (Ddh), directly converts THDP to meso-DAP. This pathway is found in a smaller number of Gram-positive organisms. pnas.org
The Aminotransferase Pathway: In this variant, L,L-diaminopimelate aminotransferase (DapL) directly converts THDP to L,L-diaminopimelate in a single step, bypassing the acylation and deacylation steps of the succinylase and acetylase pathways. nih.govnih.gov This pathway is found in plants, cyanobacteria, and certain bacterial lineages such as Chlamydiae, Spirochaetes, and Bacteroidetes, as well as in some archaea. nih.govpnas.orgnih.gov
The existence of these different pathways, sometimes even concurrently in the same organism (e.g., Corynebacterium glutamicum has both the succinylase and dehydrogenase pathways), highlights the evolutionary flexibility of this essential metabolic route. mdpi.com The aminotransferase pathway found in plants and cyanobacteria is thought to be a key piece of evidence supporting the endosymbiotic origin of chloroplasts from a cyanobacterial ancestor. pnas.org
| DAP Pathway Variant | Key Enzyme(s) | Phylogenetic Distribution |
| Succinylase Pathway | DapD, DapC, DapE, DapF | Widely distributed among bacteria. pnas.org |
| Acetylase Pathway | Analogous to succinylase pathway with acetylated intermediates | Certain Bacillus species. pnas.org |
| Dehydrogenase Pathway | Ddh (meso-DAP dehydrogenase) | Some Gram-positive bacteria. pnas.org |
| Aminotransferase Pathway | DapL (L,L-DAP aminotransferase) | Plants, cyanobacteria, Chlamydiae, Spirochaetes, Bacteroidetes, and some archaea. nih.govnih.gov |
Biological Roles and Molecular Mechanisms of Action
Role of meso-Diaminopimelic Acid in Peptidoglycan Synthesis and Bacterial Cell Wall Architecture
Meso-diaminopimelic acid (m-DAP) is a non-proteinogenic amino acid that plays an indispensable role in the biosynthesis of peptidoglycan, a polymer essential for maintaining the structural integrity of the bacterial cell wall. taylorandfrancis.comnih.gov This macromolecule, also known as murein, forms a mesh-like layer outside the cytoplasmic membrane, providing rigidity and protecting the cell from osmotic lysis. nih.govnih.gov The fundamental structure of peptidoglycan consists of linear glycan strands composed of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues. nih.govnih.gov Short peptide stems are attached to the MurNAc residues, and the cross-linking of these peptides creates the rigid, three-dimensional structure of the cell wall. nih.govnih.gov
The cross-linking of peptidoglycan is critical for its strength, and m-DAP is a key amino acid in this process, particularly in Gram-negative bacteria and certain Gram-positive species. nih.govnih.gov In the majority of Gram-negative bacteria, the peptide stem attached to MurNAc has the sequence L-alanine-D-glutamic acid-meso-diaminopimelic acid-D-alanine-D-alanine. nih.gov The cross-link is typically formed directly between the carboxyl group of the D-alanine at the fourth position of one peptide stem and the amino group on the D-center of the m-DAP residue at the third position of an adjacent peptide stem. nih.gov This creates a 4→3 linkage that is characteristic of these organisms.
While many Gram-positive bacteria utilize L-lysine for cross-linking, a number of them, including species of Bacillus and Mycobacterium, incorporate m-DAP into their peptidoglycan. nih.gov In these bacteria, m-DAP serves a similar cross-linking function as it does in Gram-negative bacteria. nih.gov The presence of m-DAP at the third position of the peptide stem provides the necessary amino group for the formation of inter-peptide bridges, thereby ensuring the structural integrity of the cell wall. nih.gov
| Bacterial Type | Typical Amino Acid at Position 3 of Peptide Stem | Cross-linking Mechanism |
|---|---|---|
| Most Gram-negative bacteria | meso-Diaminopimelic acid | Direct 4→3 linkage between D-Ala and m-DAP |
| Specific Gram-positive bacteria (e.g., Bacillus, Mycobacterium) | meso-Diaminopimelic acid | Direct 4→3 linkage between D-Ala and m-DAP |
| Most Gram-positive bacteria | L-Lysine | Often involves an interpeptide bridge |
The integration of m-DAP into the murein structure is a multi-step enzymatic process that occurs in the cytoplasm. The synthesis of the UDP-MurNAc-pentapeptide precursor begins with the sequential addition of amino acids to UDP-MurNAc. The enzyme MurE, a UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase, catalyzes the addition of m-DAP to the UDP-MurNAc-L-Ala-D-Glu intermediate. nih.gov This step is crucial for the formation of the complete pentapeptide precursor.
Once synthesized, the UDP-MurNAc-pentapeptide is transferred to a lipid carrier in the cytoplasmic membrane, where it is further modified before being translocated to the periplasm. Here, the m-DAP-containing peptidoglycan precursors are polymerized and cross-linked into the existing murein sacculus by the action of penicillin-binding proteins (PBPs). The diamino nature of m-DAP is fundamental to its role, providing the necessary nucleophilic amino group for the transpeptidation reaction that forms the cross-links. nih.gov
Role of meso-Diaminopimelic Acid as a Direct Precursor for L-Lysine Biosynthesis
In addition to its structural role in the cell wall, m-DAP is a critical intermediate in the biosynthesis of L-lysine in most bacteria, as well as in plants. nih.govnih.gov This metabolic route is known as the diaminopimelic acid (DAP) pathway. nih.gov The DAP pathway is one of two known pathways for lysine (B10760008) biosynthesis, the other being the α-aminoadipate (AAA) pathway found in fungi and some other eukaryotes. nih.gov
The biosynthesis of L-lysine via the DAP pathway begins with aspartate and pyruvate (B1213749). nih.gov Through a series of enzymatic reactions, these precursors are converted to L,L-diaminopimelic acid. nih.gov The final steps in this pathway involve the conversion of L,L-diaminopimelic acid to m-DAP by the enzyme diaminopimelate epimerase. Subsequently, the enzyme diaminopimelate decarboxylase catalyzes the removal of a carboxyl group from m-DAP to produce L-lysine. nih.gov This biosynthetic link underscores the dual importance of m-DAP in bacterial physiology, connecting cell wall synthesis with protein synthesis, for which lysine is an essential component.
Specific Role of 3-Hydroxy-(meso-2,6-diaminopimelic acid) in Cellular Components
A hydroxylated form of m-DAP, specifically 3-hydroxy-(meso-2,6-diaminopimelic acid), has been identified as a component of the cell wall in certain bacteria, highlighting a further layer of chemical diversity in peptidoglycan structure. nih.govnih.gov
Research has shown that β-hydroxydiaminopimelic acid, along with m-DAP, is present in the cell-wall mucopeptide of certain species belonging to the order Actinomycetales. nih.govnih.gov Studies have identified the presence of this hydroxylated amino acid in the cell walls of various actinomycetes. The relative proportions of 3-hydroxy-(meso-2,6-diaminopimelic acid) and m-DAP can vary between different species.
| Actinomycetales Species | Predominant Diaminopimelic Acid Isomer | Presence of 3-Hydroxy-(meso-2,6-diaminopimelic acid) |
|---|---|---|
| Actinoplanes philippinensis | meso | Yes |
| Ampullariella regularis | meso | Yes |
| Spirillospora albida | meso | Yes |
| Streptomyces spp. | LL | No |
| Nocardia spp. | meso | No |
The predominant stereoisomer found in these cell walls is one in which the amino groups are in the meso configuration and the hydroxyl group is in a threo relationship to the adjacent amino group. nih.govnih.gov A smaller proportion of an isomer with L-amino groups and an erythro hydroxyl group has also been detected. nih.govnih.gov
Recognition by Host Innate Immune Receptors (e.g., NOD-like receptors and iE-DAP)
The host's innate immune system is equipped with a range of pattern recognition receptors (PRRs) that detect conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). Among these, the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a critical family of cytosolic sensors that play a key role in recognizing bacterial peptidoglycan (PG) components that have gained access to the cell's interior. The recognition of specific PG motifs by NLRs initiates signaling cascades that lead to the production of inflammatory cytokines and the mounting of an effective immune response. nih.govnih.gov
The recognition of peptidoglycan containing diaminopimelic acid (DAP) is primarily mediated by the NOD1 receptor. frontiersin.orgfrontiersin.org NOD1 is highly specific for a particular substructure within the peptidoglycan of Gram-negative and certain Gram-positive bacteria. nih.gov Detailed biochemical and functional studies have identified the minimal core structure recognized by NOD1 as the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). nih.govresearchgate.net When murine macrophages deficient in NOD1 were exposed to synthetic iE-DAP, they failed to secrete cytokines, demonstrating the essential role of this receptor in detecting this specific bacterial component. nih.gov This interaction is a cornerstone of the innate immune defense against bacteria whose cell walls contain DAP-type peptidoglycan. nih.gov
The specificity of this recognition is highly dependent on the precise chemical structure of the DAP-containing motif. Bacteria have evolved mechanisms to modify their peptidoglycan, which can lead to evasion of host immune detection. For instance, some pathogenic and commensal bacteria modify the meso-DAP residue through amidation. Research has shown that peptidoglycan containing amidated meso-DAP (PGDAPNH2) exhibits reduced recognition by the NOD1 receptor compared to its non-amidated counterpart (PGDAP). nih.gov Molecular docking studies suggest that the critical d-Glu-mesoDAP motif in non-amidated peptidoglycan is involved in specific interactions at the NOD1 recognition site, whereas the corresponding motif in amidated peptidoglycan interacts away from this critical site, thereby failing to trigger robust receptor activation. nih.gov This highlights that even subtle modifications to the DAP residue can significantly impact its ability to act as a PAMP.
While the recognition of meso-DAP and its derivatives is well-documented, the specific interaction of 3-Hydroxy-(meso-2,6-diaminopimelic acid) with host innate immune receptors is less clearly defined in the scientific literature. This hydroxylated form of DAP is known to be a component of the cell wall peptidoglycan in certain groups of bacteria, notably the Actinomycetes. Given the profound effect of other modifications, such as amidation, on NOD1 recognition, it is highly probable that the presence of a hydroxyl group at the 3-position of meso-DAP also influences its binding to and activation of NOD-like receptors. However, specific studies detailing the binding affinity or the downstream signaling consequences of 3-Hydroxy-DAP recognition by receptors like NOD1 are not extensively covered. The study of how such naturally occurring modifications in bacterial cell walls modulate host immunity remains a significant area of research.
Research Findings on Peptidoglycan Motif Recognition by NOD1
| Peptidoglycan Motif | Bacterial Source (Typical) | Host Receptor | Immune Outcome | Reference |
|---|---|---|---|---|
| γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) | Gram-negative bacteria, certain Gram-positive bacteria | NOD1 | Activation of NF-κB and MAPK pathways, leading to pro-inflammatory cytokine production. | nih.govnih.govresearchgate.net |
| L-Alanyl-γ-D-glutamyl-meso-diaminopimelic acid (Tri-DAP) | Gram-negative bacteria, certain Gram-positive bacteria | NOD1 | Strong activation of NF-κB; primes neutrophils for enhanced bacterial killing. | nih.gov |
| Peptidoglycan with amidated meso-diaminopimelic acid (PGDAPNH2) | Pathogenic and commensal bacteria (e.g., Listeria monocytogenes) | NOD1 | Reduced recognition and evasion of NOD1-mediated immune activation. | nih.govfrontiersin.org |
Stereochemistry and Advanced Structural Characterization of Diaminopimelic Acids
Stereoisomeric Forms of 2,6-Diaminopimelic Acid: LL-, DD-, and meso-Isomers
2,6-Diaminopimelic acid (DAP) is an amino acid that serves as a crucial component of the peptidoglycan layer in the cell walls of many bacteria. wikipedia.org It is a derivative of lysine (B10760008), featuring an additional carboxyl group. The presence of two chiral centers at the α and α' carbons (C2 and C6) gives rise to three stereoisomers: two enantiomers, LL-DAP and DD-DAP, and a non-superimposable mirror image form known as meso-DAP. wikipedia.org
The LL-isomer possesses the (2S,6S) configuration, while the DD-isomer has the (2R,6R) configuration. chemicalbook.com The meso-isomer is an internally compensated compound with (2R,6S) stereochemistry, rendering it achiral and thus optically inactive. wikipedia.org These stereochemical differences significantly influence their biological functions and distribution in nature. For instance, meso-DAP is a key cross-linking amino acid in the peptidoglycan of Gram-negative bacteria, whereas LL-DAP is a precursor in the biosynthesis of lysine. acs.orgnih.gov
The distinct properties of these stereoisomers are summarized in the interactive data table below.
| Property | LL-2,6-Diaminopimelic Acid | DD-2,6-Diaminopimelic Acid | meso-2,6-Diaminopimelic Acid |
| Systematic Name | (2S,6S)-2,6-Diaminoheptanedioic acid | (2R,6R)-2,6-Diaminoheptanedioic acid | (2R,6S)-2,6-Diaminoheptanedioic acid |
| Molecular Formula | C₇H₁₄N₂O₄ | C₇H₁₄N₂O₄ | C₇H₁₄N₂O₄ |
| Molecular Weight | 190.20 g/mol | 190.20 g/mol | 190.20 g/mol |
| Appearance | White to off-white powder | White solid | White to faint beige powder |
| Melting Point | ~295 °C (decomposes) | Not precisely documented | ~295 °C (decomposes) |
| Solubility | Soluble in water, dilute acids, and alkali. | Soluble in methanol (B129727) or DMSO. | Soluble in water, dilute acids, and alkali. |
| Optical Activity | Dextrorotatory | Levorotatory | Optically inactive |
| Biological Role | Precursor in lysine biosynthesis; component of some bacterial cell walls. | Less common in nature. | Key cross-linking amino acid in Gram-negative bacterial peptidoglycan. frontiersin.org |
Specific Stereoisomers of 3-Hydroxy-(meso-2,6-diaminopimelic acid) and their Distribution
The introduction of a hydroxyl group at the C3 position of meso-2,6-diaminopimelic acid introduces another chiral center, further increasing the stereochemical diversity. Research has identified specific stereoisomers of 3-hydroxy-(meso-2,6-diaminopimelic acid) in the cell wall mucopeptide of certain bacteria, particularly within the order Actinomycetales. nih.gov
Isomer B: meso-Amino Groups with threo-Hydroxy Group
Isomer B is characterized by a meso configuration of the amino groups at C2 and C6, and a threo relationship between the hydroxyl group at C3 and the neighboring amino group at C2. This isomer has been found to be the predominant form of 3-hydroxy-DAP in the cell walls of various Actinomycetales species. nih.gov
Isomer D: L-Amino Groups with erythro-Hydroxy Group
Isomer D presents with both amino groups in the L-configuration and an erythro relationship between the hydroxyl group and the adjacent amino group. While also present in the cell walls of Actinomycetales, Isomer D typically occurs in much smaller proportions compared to Isomer B. nih.gov
The relative distribution of these isomers can be influenced by factors such as the specific bacterial species and the conditions of hydrolysis used during analysis, which can sometimes lead to acid-induced inversion of configuration. nih.gov
Methodologies for Stereochemical Elucidation of Hydroxylated DAP Derivatives
Determining the precise stereochemistry of complex molecules like 3-hydroxy-(meso-2,6-diaminopimelic acid) requires a combination of sophisticated analytical techniques. These methods allow for the unambiguous assignment of the configuration at each chiral center.
Periodate (B1199274) Oxidation and Proline/Ornithine Formation for Configuration Determination
Periodate oxidation is a powerful tool for the structural elucidation of molecules containing vicinal diols or amino alcohols. youtube.com In the case of 3-hydroxy-DAP, the vicinal amino-alcohol moiety (at C2 and C3) is susceptible to cleavage by periodate. This reaction breaks the carbon-carbon bond between the hydroxyl- and amino-bearing carbons. nih.gov
The stereochemical outcome of this reaction is highly informative. The oxidation of 3-hydroxy-DAP with periodate yields glutamic γ-semialdehyde. This intermediate undergoes a spontaneous intramolecular cyclization to form a five-membered ring. Subsequent reduction of this cyclic product with sodium borohydride (B1222165) yields optically active proline. The stereochemistry of the resulting proline is directly related to the configuration of the original 3-hydroxy-DAP. nih.gov
Furthermore, if the 3-hydroxy-DAP molecule is part of a peptide chain where one of its amino groups is involved in a peptide bond, the cyclization to proline is prevented. In this scenario, oxidation with periodate in the presence of ammonia (B1221849), followed by reduction, results in the formation of ornithine. The amount of ornithine formed can be quantified to provide a measure of the degree of cross-linking of the diaminohydroxypimelic acid in the cell wall. nih.gov
Optical Rotatory Dispersion for Chiral Analysis
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. slideshare.net This method is particularly useful for determining the absolute configuration of chiral molecules. wikipedia.org
In the context of 3-hydroxy-DAP stereoisomers, ORD is employed to analyze the chirality of the products obtained from periodate oxidation. For instance, the configuration of the proline formed after oxidation and reduction can be determined by measuring its optical rotation. This is often done after converting the proline to its dinitrophenyl (DNP) derivative, which enhances the chromophore for easier detection. The sign and magnitude of the optical rotation of DNP-proline provide a direct correlation to the stereochemistry of the parent 3-hydroxy-DAP molecule. nih.gov
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
The definitive structural elucidation of 3-Hydroxy-(meso-2,6-diaminopimelic acid) and its stereoisomers relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure, stereochemistry, and purity of these complex amino acids. While specific experimental data for 3-Hydroxy-(meso-2,6-diaminopimelic acid) is not widely published, the foundational principles of these techniques, along with data from the closely related parent compound meso-2,6-diaminopimelic acid, provide a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of diaminopimelic acid derivatives.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of the signals provide information about the electronic environment, neighboring protons, and the number of protons, respectively. For meso-2,6-diaminopimelic acid, the proton spectrum is relatively complex due to the presence of multiple chiral centers. The introduction of a hydroxyl group at the 3-position in 3-Hydroxy-(meso-2,6-diaminopimelic acid) would be expected to cause a significant downfield shift for the proton attached to the same carbon (H-3) due to the electron-withdrawing nature of the oxygen atom. The protons on the adjacent carbons (H-2 and H-4) would also experience shifts, albeit to a lesser extent. The coupling constants between H-2, H-3, and H-4 would be critical in determining the relative stereochemistry of the amino and hydroxyl groups.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In the case of 3-Hydroxy-(meso-2,6-diaminopimelic acid), the carbon bearing the hydroxyl group (C-3) would exhibit a significant downfield shift compared to the corresponding methylene (B1212753) carbon in meso-2,6-diaminopimelic acid. The signals for the adjacent carbons (C-2 and C-4) would also be affected.
Expected ¹H and ¹³C NMR Data for meso-2,6-diaminopimelic acid:
While experimental data for the hydroxylated derivative is scarce, the Human Metabolome Database (HMDB) provides predicted and experimental NMR data for the parent compound, meso-2,6-diaminopimelic acid, which serves as a valuable reference.
Table 1: Experimental ¹H NMR Spectral Data for meso-2,6-Diaminopimelic Acid (500 MHz, H₂O)
| Chemical Shift (ppm) | Multiplicity |
| 3.82 | Triplet |
| 1.99 | Multiplet |
| 1.80 | Multiplet |
| 1.57 | Multiplet |
Table 2: Predicted ¹³C NMR Spectral Data for meso-2,6-Diaminopimelic Acid (100 MHz, D₂O)
| Chemical Shift (ppm) |
| 177.59 |
| 55.43 |
| 31.42 |
| 23.32 |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. Various ionization techniques can be employed, with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) being common for amino acid analysis.
For 3-Hydroxy-(meso-2,6-diaminopimelic acid), the molecular weight would be 206.20 g/mol , which is 16 atomic mass units higher than that of meso-2,6-diaminopimelic acid (190.20 g/mol ) due to the additional oxygen atom. nih.gov In ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 207.1.
Fragmentation analysis in tandem MS (MS/MS) would be crucial for confirming the position of the hydroxyl group. Characteristic losses, such as the loss of water (H₂O) and ammonia (NH₃), would be expected. The fragmentation pattern of the carbon chain would help to pinpoint the location of the hydroxyl and amino substituents.
Table 3: Mass Spectrometry Data for meso-2,6-Diaminopimelic Acid
| Technique | Precursor m/z | Adduct | Key Fragment Ions (m/z) |
| LC-ESI-QTOF | 191.10315 | [M+H]⁺ | 128.0731, 82.0671 |
| GC-EI-TOF (derivatized) | - | - | 200, 128, 272, 82, 147 |
The structural confirmation of 3-Hydroxy-(meso-2,6-diaminopimelic acid) would necessitate a detailed analysis of both NMR and MS data. The precise chemical shifts and coupling constants in 2D NMR experiments, such as COSY and HSQC, would be instrumental in assigning all proton and carbon signals and confirming the stereochemical arrangement. High-resolution mass spectrometry (HRMS) would provide the exact elemental composition, further validating the molecular formula.
Synthetic Methodologies for Diaminopimelic Acid and Its Analogs in Research
Chemical Synthesis of meso-DAP and its Stereoisomers
The chemical synthesis of meso-diaminopimelic acid (meso-DAP) and its various stereoisomers has been a significant focus of organic chemistry, driven by the compound's crucial role in the peptidoglycan layer of many bacteria. Researchers have developed numerous strategies to achieve stereocontrol and to introduce protecting groups suitable for further synthetic manipulations, such as peptide synthesis.
Asymmetric synthesis provides a powerful means to access enantiomerically pure stereoisomers of DAP. One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For instance, N-acyloxazolidinones, pioneered by Evans, have been employed to facilitate stereocontrolled alkylation reactions, setting the desired stereocenters.
Another strategy relies on asymmetric hydrogenation of prochiral precursors. Catalytic systems employing chiral phosphine (B1218219) ligands, such as DuPHOS, have been successfully used to hydrogenate dehydroamino acid derivatives, yielding optically active protected amino acids with high enantiomeric excess. This method offers an efficient route to specific stereoisomers of DAP.
A recent stereoselective synthesis of both meso-DAP and its biological precursor, L,L-DAP, has been described, starting from an enone-derived α-amino acid. acs.orgnih.gov This approach utilizes either substrate- or reagent-based control for a key stereoselective reduction step. acs.orgnih.gov The resulting allylic alcohols are then subjected to an Overman rearrangement to install the second amino group stereoselectively. acs.org
Stereoselective routes to meso-DAP often focus on the controlled formation of the two stereocenters. One method involves the stereoselective reduction of an α-keto ester using chiral reducing agents like (R)-(+)-alpine-borane. Another approach reported the preparation of an L,L-DAP analogue through the asymmetric double addition of vinylzinc reagents to benzaldehyde (B42025) in the presence of an isoborneol-based amino alcohol ligand.
A concise and stereoselective synthesis of meso-DAP has been achieved through a Suzuki coupling reaction as the key step. researchgate.net This involved the coupling of a novel organoboron homoalanine equivalent with a methyl (2Z)-3-bromo-2-[(tert-butoxycarbonyl)amino]-2-propenoate. researchgate.net Furthermore, a stereospecific synthesis of differentially protected meso-DAP has been accomplished starting from both L-aspartic and L-glutamic acid, where the key step to establish the second chiral center is the asymmetric reduction of a pyruvate (B1213749) moiety. researchgate.net
Recent work has also demonstrated a stereoselective approach for preparing meso-DAP and L,L-DAP from enone-derived α-amino acids. acs.orgnih.gov Substrate-controlled reduction with L-selectride yields an erythro-(2S,4R)-allylic alcohol with high diastereoselectivity, while reagent-controlled reduction with (R)-CBS-Me produces the threo-(2S,4S)-diastereomer as the sole product. acs.org
The utility of DAP isomers in biochemical studies and as building blocks for more complex molecules, such as peptidoglycan fragments, necessitates the development of methods for their selective protection. Orthogonally protected DAP derivatives, where the two amino groups and two carboxyl groups can be deprotected under different conditions, are particularly valuable for peptide synthesis. nih.gov
Commonly used protecting groups for the amino functions include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while carboxyl groups are often protected as methyl or benzyl (B1604629) esters. The synthesis of these selectively protected derivatives has been achieved through various multi-step sequences. nih.govacs.org
For example, a facile synthesis of fully protected meso-DAP has been reported using a cross-metathesis reaction between a Garner aldehyde-derived vinyl glycine (B1666218) and a protected allyl glycine in the presence of a Grubbs second-generation catalyst. nih.gov This method provides an orthogonally protected meso-DAP derivative that is suitable for the preparation of lipophilic N-acyl iE-DAP, which are potent agonists of the NOD1-mediated immune response. nih.gov The straightforward nature and efficiency of these processes demonstrate their compatibility for preparing DAP-containing dipeptides. acs.orgnih.gov
| Starting Material | Key Reaction Step | Protecting Groups | Target Molecule |
| Enone-derived α-amino acid | Stereoselective reduction, Overman rearrangement | Boc, Cbz | meso-DAP, L,L-DAP |
| L-aspartic acid / L-glutamic acid | Asymmetric reduction of a pyruvate moiety | Cbz, Boc | Differentially protected meso-DAP |
| Garner aldehyde-derived vinyl glycine & protected allyl glycine | Cross-metathesis | Boc, Cbz | Fully protected meso-DAP |
Synthesis of 3-Hydroxy-(meso-2,6-diaminopimelic acid) Analogs and Related Compounds for Biochemical Probes
The synthesis of analogs of DAP, including hydroxylated, halogenated, and alkylated derivatives, is crucial for developing biochemical probes to study the enzymes involved in peptidoglycan biosynthesis and for creating potential antimicrobial agents.
The introduction of halogens or alkyl groups into the DAP scaffold can significantly alter the molecule's biological activity. For instance, fluorinated analogs of DAP have been synthesized and evaluated as inhibitors of diaminopimelate epimerase. researchgate.net The synthesis of these compounds often involves stereocontrolled reactions to ensure the correct configuration at the multiple chiral centers. researchgate.net
The synthesis of various heterocyclic analogs of DAP has also been explored. mdpi.comresearchgate.net Thiazole (B1198619) and oxazole (B20620) analogs have been created by replacing the carboxyl groups, and the central carbon atom has been substituted with sulfur. mdpi.com These modifications are intended to mimic the structure of DAP while potentially offering enhanced inhibitory activity against bacterial enzymes. mdpi.comeurekaselect.com The synthesis of these analogs often employs established methods for heterocycle formation, such as the Hantzsch thiazole synthesis. nih.gov
Enzymatic Synthesis and Derivatization of Diaminopimelic Acid Isomers
Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis for producing and modifying DAP isomers. These biocatalytic approaches often proceed under mild conditions and can provide access to stereochemically pure compounds that are difficult to obtain through traditional organic synthesis.
The biosynthesis of DAP in bacteria involves a series of enzymatic reactions, and these enzymes can be harnessed for synthetic purposes. Key enzymes in the DAP pathway include:
Diaminopimelate (DAP) epimerase: This enzyme interconverts L,L-DAP and meso-DAP. It is a crucial enzyme in the biosynthesis of lysine (B10760008) in most bacteria.
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE): This enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid to succinate (B1194679) and L,L-DAP. luc.edu
Diaminopimelate dehydrogenase (DAPDH): This enzyme catalyzes the reversible oxidative deamination of the D-amino acid center of meso-DAP.
Recent advances in enzyme engineering have expanded the substrate scope of these enzymes, allowing for the synthesis of a wider range of D-amino acids and their derivatives. nih.gov For example, engineered D-amino acid dehydrogenases have been used for the direct conversion of various keto acids into their corresponding D-amino acids. nih.gov
Enzymatic derivatization can also be used to modify DAP isomers. For instance, proteases have been used for the selective hydrolysis of ester groups in differentially protected DAP derivatives, providing a chemoenzymatic route to valuable synthetic intermediates. mostwiedzy.pl
| Enzyme | Function | Application in Synthesis |
| Diaminopimelate (DAP) epimerase | Interconverts L,L-DAP and meso-DAP | Production of specific DAP stereoisomers |
| N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) | Hydrolyzes N-succinyl-L,L-DAP to L,L-DAP | Synthesis of L,L-DAP |
| Diaminopimelate dehydrogenase (DAPDH) | Reversible oxidative deamination of meso-DAP | Synthesis of D-amino acids and their analogs |
| Proteases | Selective hydrolysis of esters | Chemoenzymatic synthesis of protected DAP derivatives |
Advanced Research Methodologies and Experimental Approaches
Analytical Methods for Quantification and Stereoisomer Separation of DAP and its Hydroxylated Derivatives in Biological Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools for the identification and quantification of 3-Hydroxy-(meso-2,6-diaminopimelic acid). These techniques couple the high separation efficiency of chromatography with the high sensitivity and specificity of mass spectrometry.
For GC-MS analysis, the polar and non-volatile nature of amino acids necessitates a derivatization step to increase their volatility. sigmaaldrich.com A common procedure involves converting the amino acids into more volatile esters, such as trifluoroacetyl 2-propyl esters. nih.gov The sample, typically a bacterial hydrolysate, is treated with derivatizing agents before being injected into the gas chromatograph. nih.gov The separation is often performed on a chiral capillary column, which allows for the resolution of different stereoisomers. nih.gov Following separation, the compounds are ionized, and the mass spectrometer detects the characteristic fragments, allowing for unambiguous identification and quantification, often using selected ion monitoring (SIM) for enhanced sensitivity. nih.gov This method has been successfully used to determine the stereoisomeric configuration of DAP in various rumen bacteria, identifying only the meso-isomer in several species. nih.gov
LC-MS provides an alternative that often requires less sample preparation, as derivatization is not always necessary. The separation is achieved using liquid chromatography, followed by detection with a mass spectrometer. Tandem mass spectrometry (LC-MS/MS) can be used for even greater specificity and is a common method for analyzing amino acids in complex biological fluids. d-nb.info
The table below summarizes key aspects of these mass spectrometry-based methods for the analysis of diaminopimelic acid and its derivatives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile compounds in the gas phase. | Separates compounds in the liquid phase. |
| Derivatization | Mandatory for amino acids to increase volatility (e.g., esterification). sigmaaldrich.comnih.gov | Often not required, simplifying sample preparation. |
| Separation Column | Chiral capillary columns (e.g., Chirasil-L-Val) can separate stereoisomers. nih.gov | Various reverse-phase or ion-exchange columns. |
| Detection | Mass spectrometer detects mass-to-charge ratio of ionized fragments. Selected Ion Monitoring (SIM) enhances sensitivity. nih.gov | Mass spectrometer (often tandem MS/MS) provides high specificity and quantification. d-nb.info |
| Application | Quantification and stereoisomer determination of DAP in bacterial samples. nih.gov | Broad analysis of amino acids in various biological fluids. d-nb.info |
Enzymatic Assays for Specific Isomer Quantification
Enzymatic assays offer a highly specific method for quantifying the different stereoisomers of diaminopimelic acid (DAP). These assays leverage the substrate specificity of enzymes involved in the DAP metabolic pathway.
A well-established enzymatic assay was developed to measure the individual meso-, LL-, and DD-isomers of 2,6-diaminopimelate. nih.gov This method utilizes two key enzymes:
Diaminopimelate decarboxylase: This enzyme specifically acts on meso-diaminopimelate (meso-DAP). nih.gov
Diaminopimelate epimerase: This enzyme interconverts LL-diaminopimelate (LL-DAP) and meso-DAP. nih.gov
The quantification is performed manometrically by measuring CO2 evolution or through other detection methods. The assay proceeds in steps:
Meso-DAP Quantification: The sample is treated with diaminopimelate decarboxylase. The amount of product formed is directly proportional to the initial concentration of meso-DAP. nih.gov
Meso-DAP and LL-DAP Quantification: The sample is treated with a combination of diaminopimelate decarboxylase and diaminopimelate epimerase. The epimerase converts LL-DAP into meso-DAP, which is then decarboxylated. This coupled assay measures the total amount of both meso- and LL-isomers. nih.gov
DD-DAP Quantification: The DD-isomer is not recognized by either enzyme. Its concentration is determined by measuring the residual diaminopimelate using a non-enzymatic method, such as a colorimetric assay, after the coupled enzyme assay has been completed. nih.gov
This enzymatic approach has been successfully applied to determine the isomeric composition of DAP in the cell walls of bacteria like Bacillus cereus and Bacillus megaterium. nih.gov For instance, peptidoglycan from Escherichia coli was found to contain at least 95% meso-isomer. nih.gov
| Enzyme | Substrate(s) | Role in Assay |
| Diaminopimelate Decarboxylase | meso-Diaminopimelic Acid | Directly measures meso-DAP concentration. nih.gov |
| Diaminopimelate Epimerase | LL-Diaminopimelic Acid | Converts LL-DAP to meso-DAP for measurement in a coupled reaction. nih.gov |
Molecular Biology and Genetic Engineering Approaches
The study of the biosynthesis of 3-Hydroxy-(meso-2,6-diaminopimelic acid) and its parent compound is greatly facilitated by molecular biology and genetic engineering techniques. These approaches allow for the identification, characterization, and manipulation of the genes and enzymes involved in the diaminopimelic acid (DAP) pathway.
Gene Cloning and Heterologous Expression: A primary approach to characterizing an enzyme in the DAP pathway is to clone its corresponding gene and express it in a well-characterized host organism, such as Escherichia coli. This was demonstrated in the study of the m-DAP synthesis pathway in Chlamydia trachomatis. By screening a genomic library of C. trachomatis in an E. coli mutant that could not synthesize DAP, researchers were able to identify the chlamydial gene (ct390) that restored growth. pnas.org Subsequent expression and purification of the encoded protein allowed for its biochemical characterization as an aminotransferase. pnas.org This heterologous expression is crucial for producing sufficient quantities of an enzyme for structural and kinetic studies.
Gene Knockout/Knockdown: To understand the physiological role of a specific gene or to redirect metabolic flux, gene knockout or knockdown techniques are employed. In the context of metabolic engineering, this is often done to enhance the production of a desired compound. For example, in Corynebacterium glutamicum, a bacterium used for industrial L-lysine production, the gene dapD (encoding tetrahydrodipicolinate succinylase) was weakened or blocked. nih.govnih.gov This manipulation redirects the metabolic flux away from the succinylase pathway and towards the dehydrogenase pathway, which also leads to the synthesis of meso-DAP. nih.govresearchgate.net Similarly, the knockout of regulatory genes, such as amtR (which controls nitrogen source regulation), has been shown to increase L-lysine production by altering the expression of pathway genes. nih.govdntb.gov.ua
These genetic manipulations, combined with overexpression of key enzymes (e.g., the ddh gene encoding meso-diaminopimelate dehydrogenase), are powerful strategies to reconstruct and optimize the DAP pathway for biotechnological applications, such as enhancing L-lysine production. nih.govresearchgate.net
| Genetic Engineering Technique | Gene/Target | Organism | Purpose/Outcome |
| Gene Cloning / Heterologous Expression | asd, dapB, dapF, ct390 | Chlamydia trachomatis in E. coli | Identification and functional characterization of genes in the chlamydial m-DAP synthesis pathway. pnas.org |
| Gene Knockout / Weakening | amtR (Nitrogen source regulator) | Corynebacterium glutamicum | Alleviate nitrogen source restriction, leading to an 8.5% increase in L-lysine production. nih.govdntb.gov.ua |
| Gene Knockout / Weakening | dapD (Tetrahydrodipicolinate succinylase) | Corynebacterium glutamicum | Block the succinylase pathway to redirect carbon flux towards the dehydrogenase pathway. nih.govresearchgate.net |
| Gene Overexpression | ddh (meso-diaminopimelate dehydrogenase) | Corynebacterium glutamicum | Enhance the dehydrogenase pathway to increase L-lysine biosynthesis. nih.govnih.gov |
Q & A
Q. What is the role of meso-2,6-diaminopimelic acid (m-DAP) in bacterial cell wall biosynthesis?
m-DAP is a critical component of peptidoglycan in Gram-positive and some Gram-negative bacteria. It serves as a cross-linking agent in the peptidoglycan layer, contributing to cell wall rigidity and structural integrity. Methodologically, its incorporation can be tracked using radiolabeled [³H]-m-DAP in peptidoglycan synthesis assays, where trichloroacetic acid precipitation isolates insoluble fractions for scintillation counting . Its absence or structural alteration can lead to cell wall defects, making it a target for antibiotic research .
Q. How is m-DAP identified and quantified in bacterial samples?
Mass spectrometry (MS) is the primary method for identification. Key parameters include:
- Molecular formula : C₇H₁₄N₂O₄
- Exact mass : 190.0954 (monoisotopic)
- Collision energy : 10 V in negative ion mode (METLIN ID: 63450) . For quantification, HPLC coupled with UV detection or isotopic labeling (e.g., [³H]-m-DAP) is used, with validation via calibration curves .
Advanced Research Questions
Q. How can researchers experimentally resolve contradictions in m-DAP stereochemical configuration during synthesis?
m-DAP’s meso-form (2R,6S) is challenging to synthesize due to stereochemical complexity. A validated method involves heterogeneous sonochemical diastereoselective conjugate addition, which minimizes racemization. Reaction conditions (e.g., solvent polarity, temperature) are optimized to favor the meso-isomer, confirmed via X-ray crystallography (e.g., PDB analysis) .
Q. What advanced techniques are used to study m-DAP’s role in immune modulation?
m-DAP acts as a Nod1 agonist, activating immune pathways. Researchers encapsulate it in nanoscale coordination polymers (NCPs) with Mn²⁺ ions to enhance antigen presentation. Methodology includes:
Q. How is m-DAP utilized as a taxonomic marker in bacterial reclassification?
Peptidoglycan hydrolysis followed by amino acid analysis (via LC-MS) identifies m-DAP as a diagnostic diamino acid. For example, its presence in Clostridium species led to their reclassification into Thomasclavelia based on chemotaxonomic and genomic data . Discrepancies in taxonomic assignments are resolved by integrating fatty acid profiles (e.g., C16:0 dominance) and 16S rRNA phylogeny .
Q. What methodologies address challenges in tracking m-DAP biosynthesis in lysine pathways?
Isotopic tracing with [¹³C]-aspartate (a precursor) tracks m-DAP flux in E. coli. Key steps:
Q. How does m-DAP’s crystal structure inform its biochemical interactions?
Single-crystal X-ray diffraction (resolution: 0.84 Å) reveals hydrogen-bonding networks critical for peptidoglycan cross-linking. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
